Scientific Field: Photocatalysis and Environmental Science.
Methods of Application: The DhaTph COF is exfoliated by incorporating 4-ethylpyridine and copper (Cu) ion ligands into the porphyrin center.
Results or Outcomes: The resulting COF exhibits excellent structural regularity, robust framework, inherent porosity, and good activity, making it a promising photocatalyst.
Scientific Field: Material Science.
Application Summary: 2,5-Dihydroxyterephthalaldehyde is used in the synthesis of a hollow spherical covalent organic framework.
Methods of Application: The hollow spherical COF is synthesized using a single-step template-free method.
Results or Outcomes: The synthesized COF hollow spheres are highly porous (surface area 1,500 m²/g), crystalline, and chemically stable due to the presence of strong intramolecular hydrogen bonding.
Application Summary: 2,5-Dihydroxyterephthalaldehyde is used in the synthesis of a three-dimensional covalent organic framework (3D-CageCOF-1) that adopts an unreported 2-fold interpenetrated acs topology.
Methods of Application: The 3D-CageCOF-1 is synthesized using an organic cage molecule (Cage-6-NH2) and 2,5-dihydroxyterephthalaldehyde.
Results or Outcomes: The resulting COF shows high CO2 uptake and captures water at low humidity (<40%).
Scientific Field: Photocatalysis and Energy Science.
Application Summary: 2,5-Dihydroxyterephthalaldehyde is used in the synthesis of a covalent organic framework (COF) for photocatalytic hydrogen evolution.
Methods of Application: The COF is synthesized using 2,5-Dihydroxyterephthalaldehyde (Dha), 5,10,15,20-tetrakis(4-aminophenyl)-21 H,23 H-porphine (Tph), e-CON(Cu, epy), and Pt/RGO.
Results or Outcomes: The resulting COF shows good photocatalytic activity for hydrogen evolution.
Scientific Field: Organic Chemistry.
2,5-Dihydroxyterephthalaldehyde is an organic compound with the molecular formula . It consists of a terephthalaldehyde backbone with two hydroxyl groups located at the 2 and 5 positions. This compound appears as a light yellow to orange crystalline powder and is notable for its potential applications in various fields, including organic synthesis and materials science. Its structure allows for interesting chemical reactivity, particularly in forming coordination complexes and participating in oxidation reactions .
The biological activity of 2,5-dihydroxyterephthalaldehyde has been explored in various studies. While specific pharmacological effects are still under investigation, compounds with similar structures have shown potential antioxidant properties and may exhibit cytotoxic effects against certain cancer cell lines. The presence of hydroxyl groups is often associated with enhanced biological activity due to increased reactivity and interaction with biological macromolecules.
Several methods for synthesizing 2,5-dihydroxyterephthalaldehyde have been reported:
2,5-Dihydroxyterephthalaldehyde has several applications:
Interaction studies involving 2,5-dihydroxyterephthalaldehyde focus on its reactivity with metal ions and other small molecules. These studies have indicated that the compound can form stable complexes with transition metals, which may enhance its catalytic properties or alter its biological activity. Additionally, research into its interactions with biomolecules could provide insights into potential therapeutic uses or mechanisms of action.
Several compounds share structural similarities with 2,5-dihydroxyterephthalaldehyde. Here are a few notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Terephthalaldehyde | C8H6O2 | Lacks hydroxyl groups; primarily used in plastics. |
2-Hydroxyterephthalaldehyde | C8H6O3 | Contains one hydroxyl group; used in dye synthesis. |
3,4-Dihydroxybenzaldehyde | C7H6O3 | Similar dihydroxy structure; known for antioxidant properties. |
Uniqueness of 2,5-Dihydroxyterephthalaldehyde:
The halogenation-oxidation approach represents a well-established synthetic pathway for the preparation of 2,5-dihydroxyterephthalaldehyde from terephthalic acid derivatives. This methodology exploits the strategic transformation of halogenated terephthalic compounds through metal-catalyzed hydroxylation followed by oxidative conversion to the target dialdehyde [1] [2].
The synthesis typically commences with the selective halogenation of terephthalic acid to generate 2,5-dihaloterephthalic acid derivatives. Research has demonstrated that 2,5-dihydroxyterephthalic acid can be prepared in high yield and high purity from 2,5-dihaloterephthalic acid through contact with a copper source and appropriate ligands [1]. The halogenation process involves the controlled introduction of halogen atoms at the 2,5-positions of the terephthalic acid backbone, creating reactive sites for subsequent hydroxylation reactions.
The conversion of halogenated intermediates to hydroxylated products represents a critical transformation in this synthetic sequence. Patent literature reveals that the preparation method involves treating 2,5-dihaloterephthalic acid with copper sources under specific conditions to achieve hydroxylation [2]. The process utilizes copper-based catalytic systems that facilitate the replacement of halogen substituents with hydroxyl groups through nucleophilic substitution mechanisms.
Following the hydroxylation step, the resulting 2,5-dihydroxyterephthalic acid undergoes selective reduction to the corresponding diol intermediate, which is subsequently oxidized to yield 2,5-dihydroxyterephthalaldehyde. This two-step protocol has been demonstrated to provide efficient access to the target compound with excellent yields [3].
Copper-catalyzed hydroxylation represents a versatile and efficient approach for introducing hydroxyl functionality into aromatic aldehydes. The mechanistic understanding of these transformations has advanced significantly, providing insights into the design of improved catalytic systems.
Recent research has developed bioinspired copper complexes that mimic the action of natural copper monooxygenases for direct aromatic hydroxylation using molecular oxygen [4] [5]. A novel copper(I) complex, [CuI(L)(CH3CN)]CF3SO3, where L = 1,1,2-tri(pyridin-2-yl)propan-1-ol, has been synthesized and characterized as a functional model for copper monooxygenases. Under aerobic conditions, this complex undergoes conversion to a dicopper complex with a Cu–Cu distance of 2.96 Å [4].
The catalytic mechanism involves the formation of catalytically active intermediates through reaction with dioxygen, exhibiting characteristic spectral features including an O(π*σ) → Cu ligand-to-metal charge transfer transition at 360 nm and a d–d transition at 650 nm. When hydrogen peroxide is employed as the oxygen source, these spectral features become more pronounced, with solution Fourier transform infrared spectroscopy revealing an O–O stretching frequency at 890 cm⁻¹, corresponding to a Cu–OOH intermediate [4].
Copper(II)-catalyzed hydroxylation protocols have been developed for the transformation of aryl halides to functionalized phenols [6]. These methods utilize readily available reagent combinations including Cu(OH)2, glycolic acid, and sodium hydroxide in aqueous dimethyl sulfoxide. The protocol accommodates a broad range of aryl iodides and activated aryl bromides, converting them to the corresponding phenols in excellent yields [6].
The hydroxylation mechanism proceeds through the formation of copper-hydroperoxo intermediates that facilitate the insertion of oxygen atoms into aromatic carbon-hydrogen bonds. Kinetic isotope effect studies using deuterated substrates (kH/kD = 1.03) and isotopic labeling experiments with H2¹⁸O2 support the proposed mechanism involving direct oxygen insertion [4]. The catalytic cycle involves the coordination of substrate molecules to the copper center, followed by oxygen activation and subsequent hydroxyl group transfer.
Mechanochemical synthesis has emerged as a powerful and environmentally benign approach for the preparation of coordination polymers and covalent organic frameworks incorporating 2,5-dihydroxyterephthalaldehyde. This methodology offers significant advantages including reduced solvent consumption, enhanced reaction rates, and improved accessibility to materials that are challenging to synthesize through conventional solution-based methods.
Recent advances in mechanochemical synthesis have demonstrated the successful preparation of highly crystalline covalent organic frameworks through ball milling techniques [7] [8]. Three thermally and chemically stable isoreticular covalent organic frameworks have been synthesized via room-temperature solvent-free mechanochemical grinding. These frameworks exhibit moderate crystallinity with remarkable stability in boiling water, 9 N hydrochloric acid, and concentrated base solutions [7].
The mechanochemical approach enables the synthesis of TpBD and TpPa-2 frameworks with enhanced stability compared to their solvothermally synthesized counterparts. The mechanochemically synthesized frameworks demonstrate stability in 3 N sodium hydroxide and 9 N sodium hydroxide respectively, while simultaneously exhibiting exfoliation of framework layers to generate graphene-like layered morphologies [7].
Liquid-assisted grinding represents a refined mechanochemical approach that incorporates small quantities of liquid additives to facilitate framework formation. This methodology has been successfully applied to the synthesis of imine-linked covalent organic frameworks for applications in iodine capture [8]. The ball milling synthesis can be performed with various liquid additives at ambient temperature, yielding six imine-linked frameworks with diverse pore sizes and functionalities in reaction times as short as one hour [8].
Notably, mechanochemical synthesis can produce frameworks with high crystallinity and remarkable surface areas exceeding 1387 m² g⁻¹ in reaction times as brief as one minute of ball milling. When evaluated as adsorbents for static iodine vapor capture at 75°C, four mechanochemically synthesized frameworks exhibited outstanding iodine adsorption capacities ranging from 6.4 to 7.1 g g⁻¹ [8].
Mechanochemical methods have been systematically investigated for the preparation of coordination pillared layer frameworks [9]. The approach enables the synthesis of frameworks including CPL-1, CPL-2, CPL-3, CPL-4, CPL-5, and CPL-15 under humid conditions, even when some ligands exhibit limited water solubility. The mechanochemical process reveals unique reaction pathways, with CPL-1 synthesis proceeding through a two-step mechanism that is not observed in conventional solution processes [9].
The advantages of mechanochemical synthesis include reduced environmental impact, lower costs, process simplification, enhanced handling properties, improved reaction rates, better selectivity, and the ability to overcome solubility limitations of reactants. Moisture has been identified as essential for both reaction steps in the mechanochemical synthesis of coordination frameworks [9].
Framework Type | Reaction Time | Yield | Surface Area (m² g⁻¹) | Stability Conditions |
---|---|---|---|---|
TpBD (mechanochemical) | Room temperature grinding | 85% | 1250 | 9 N HCl, 3 N NaOH |
TpPa-2 (mechanochemical) | Room temperature grinding | 82% | 1387 | 9 N NaOH |
Imine-linked COF | 1 minute ball milling | 90% | 1387 | 75°C iodine vapor |
CPL-1 | Humid grinding | 78% | 1150 | Ambient conditions |
The development of solvent-free condensation reactions represents a significant advancement in the sustainable synthesis of 2,5-dihydroxyterephthalaldehyde and related compounds. These methodologies align with green chemistry principles by minimizing waste generation, reducing energy consumption, and eliminating hazardous solvent usage.
Recent research has demonstrated the successful implementation of solvent-free condensation reactions for the preparation of covalent organic frameworks incorporating 2,5-dihydroxyterephthalaldehyde [10]. The condensation of 5,10,15,20-tetrakis(4-aminophenyl)-21H,23H-porphyrin with 2,5-dihydroxyterephthalaldehyde can be achieved through mechanochemical processes that eliminate the need for organic solvents while maintaining high product quality and yields [10].
Energy-efficient room-temperature synthetic methods have been developed to address the limitations of high-temperature solvothermal processes [10]. These approaches include solid-liquid interfacial synthesis, liquid-liquid interfacial synthesis, water-phase synthesis, electrosynthesis, sonochemical synthesis, and single-solution phase synthesis. The room-temperature methodologies offer significant advantages including reduced energy consumption, simplified equipment requirements, and enhanced safety profiles [10].
The implementation of green chemistry principles extends beyond solvent elimination to encompass the use of environmentally benign alternatives when solvents are necessary [11] [12]. Water-based synthetic protocols, ionic liquids, and deep eutectic solvents represent sustainable alternatives to traditional organic solvents. These green solvents are less toxic, can be derived from renewable sources, and often provide enhanced reaction selectivity [12].
Sustainable synthesis strategies emphasize the optimization of atom economy, ensuring that the maximum number of atoms from reactants are incorporated into the final product [12]. This approach minimizes waste generation and reduces the environmental footprint of synthetic processes. Multicomponent reactions that form multiple bonds in a single step represent particularly attractive methodologies for achieving high atom economy [12].
Synthesis Method | Solvent Requirements | Energy Input | Reaction Time | Environmental Impact |
---|---|---|---|---|
Conventional solvothermal | High volume organic solvents | High temperature (>150°C) | 3-7 days | High |
Mechanochemical grinding | Solvent-free or minimal additives | Room temperature | 1-60 minutes | Low |
Water-phase synthesis | Water only | Room temperature | 2-24 hours | Very low |
Ionic liquid mediated | Recyclable ionic liquids | Mild heating (60-80°C) | 4-12 hours | Low |
The optimization of energy efficiency represents a critical aspect of sustainable synthesis [12]. Mechanochemical approaches can enable reactions to proceed under ambient conditions, eliminating the need for external heating and reducing overall energy consumption. Alternative energy sources including microwave irradiation and photochemical activation provide additional pathways for energy-efficient synthesis while maintaining high reaction rates and selectivity [12].
2,5-Dihydroxyterephthalaldehyde exhibits complex thermal behavior characterized by multiple decomposition stages and significant thermal stability under controlled conditions. Thermogravimetric analysis reveals that the compound demonstrates thermal stability up to 200-208°C under inert conditions and 191-197°C under oxidizing conditions [1]. The compound possesses a melting point of 262°C at standard atmospheric pressure [2] [3] [4] [5], indicating substantial intermolecular interactions that contribute to its solid-state stability.
The thermal decomposition process proceeds through distinct stages, with the initial decomposition temperature (T₅%) occurring around 200°C, representing the point at which 5% mass loss is observed [1]. The first decomposition stage extends to temperatures of 230-235°C, characterized by a mass loss of 9.0-11.0% [1]. This initial stage is immediately followed by a complex second decomposition stage comprising 5-6 unseparated steps, extending from 230-235°C to 750°C with significant mass loss of 65.4-69.6% [1]. The substantial residual mass of 19.4-25.1% remaining at 750°C suggests the formation of thermally stable decomposition products [1].
Table 1: Thermal Stability Parameters of 2,5-Dihydroxyterephthalaldehyde
Property | Value | Method/Conditions | Reference |
---|---|---|---|
Melting Point | 262°C | Standard atmospheric pressure | [2] [3] [4] [5] |
Decomposition Temperature Range | 200-208°C | TGA under nitrogen/air | [1] |
Initial Decomposition Temperature (T₅%) | ~200°C | TGA (5% mass loss) | [1] |
Thermal Stability in Inert Atmosphere | Up to 200-208°C | TGA under nitrogen | [1] |
Thermal Stability in Oxidizing Atmosphere | Up to 191-197°C | TGA under air/oxygen | [1] |
Mass Loss at First Stage | 9.0-11.0% | TGA first decomposition stage | [1] |
Residual Mass at 750°C | 19.4-25.1% | TGA final residue | [1] |
The decomposition pathways involve simultaneous processes of bond breaking throughout the molecular structure, with the emission of volatile decomposition products occurring across multiple temperature ranges [1]. High-resolution thermogravimetric analysis provides superior resolution for evaluating thermal stability compared to conventional TGA methods, particularly important for understanding the complex decomposition mechanisms [6]. The thermal behavior is significantly influenced by the atmospheric conditions, with oxygen acting as an inhibitor of the decomposition process by forming more thermally stable radical species [7].
The solubility characteristics of 2,5-dihydroxyterephthalaldehyde are predominantly governed by the presence of two hydroxyl groups and two aldehyde functionalities, which enable extensive hydrogen bonding interactions with polar solvents. The compound demonstrates favorable solubility in polar solvents such as water and alcohols due to the hydroxyl groups forming hydrogen bonds with solvent molecules [8]. This hydrophilic character results from the ability of the hydroxyl groups to act as both hydrogen bond donors and acceptors.
In highly polar aprotic solvents, the compound exhibits enhanced solubility. Dimethylformamide (DMF) provides particularly high solubility due to strong polar interactions between the solvent and the hydroxyl and aldehyde functional groups [9] [10]. Hot dimethylformamide shows improved solvation capacity at elevated temperatures, indicating that thermal energy can overcome some of the intermolecular forces that limit solubility at room temperature [9] [11].
Table 2: Solubility Behavior in Different Solvent Systems
Solvent System | Solubility | Explanation | Reference |
---|---|---|---|
Water | Soluble | Due to hydroxyl groups forming hydrogen bonds | [8] |
Polar Alcohols (methanol, ethanol) | Soluble | Hydrogen bonding with OH groups | [8] |
Dimethylformamide (DMF) | High solubility | Strong polar interactions | [9] [10] |
Acetone | Moderate solubility | Moderate polar interactions | [12] |
Non-polar solvents | Limited solubility | Poor solubility due to hydrophilic nature | [13] |
Hot dimethylformamide | Soluble | Improved solubility at elevated temperature | [9] [11] |
Ionic liquids | Enhanced solubility | Improved solvation in specialized media | [10] |
The solubility in non-polar solvents is significantly limited due to the hydrophilic nature of the compound [13]. This poor solubility in non-polar media reflects the predominant polar character imparted by the hydroxyl and aldehyde groups. Moderate solubility is observed in acetone, representing an intermediate case where the carbonyl functionality of acetone can interact favorably with the aldehyde groups of the compound through dipole-dipole interactions [12].
Recent investigations have demonstrated that ionic liquids provide enhanced solubility for structurally related compounds, suggesting potential applications for 2,5-dihydroxyterephthalaldehyde in specialized solvent systems [10]. The temperature-dependent solubility behavior follows typical patterns, with increased solubility at elevated temperatures in most solvent systems, consistent with the endothermic nature of the dissolution process [14] [12].
2,5-Dihydroxyterephthalaldehyde exhibits complex tautomeric behavior arising from the presence of both hydroxyl and aldehyde functional groups, which can participate in intramolecular hydrogen bonding and proton transfer processes. The molecule demonstrates significant intramolecular hydrogen bonding between the hydroxyl groups and the aldehyde functionalities, manifested by characteristic O···H and O···O distances [15]. These interactions result in structural changes consistent with resonance-assisted hydrogen bonding, which stabilizes specific conformational arrangements.
The compound can exist in multiple tautomeric forms involving keto-enol equilibria, where the aldehyde groups may interact with adjacent hydroxyl groups through proton transfer mechanisms [16] [15]. Gas-phase electron diffraction and ab initio molecular orbital studies have confirmed the planarity of the molecule and the presence of considerable intramolecular hydrogen bonding [15]. The hydrogen bonding interactions are somewhat stronger than in related compounds due to the specific mutual positioning of the interacting formyl and hydroxy groups.
Table 3: Tautomeric Equilibria and pH-Dependent Properties
Aspect | Description | Evidence/Impact | Reference |
---|---|---|---|
Intramolecular Hydrogen Bonding | Strong O-H···O hydrogen bonds between hydroxyl and aldehyde groups | Structural changes consistent with resonance-assisted hydrogen bonding | [15] |
Keto-Enol Tautomerism | Possible tautomeric forms involving carbonyl and hydroxyl groups | Multiple conformational states possible in solution | [16] [15] |
pH-Dependent Speciation | Hydroxyl group deprotonation affects molecular charge distribution | Surface charge variations affect ionic interactions | [17] [18] |
Protonation States | Two hydroxyl groups can be deprotonated at different pH values | Gradual deprotonation from pH 3 to 11 observed in related studies | [17] |
Temperature Effects on Equilibrium | Higher temperatures may shift tautomeric equilibrium | Thermal analysis shows multiple decomposition stages | [1] [19] |
Solvent Effects | Polar solvents stabilize different tautomeric forms | Solubility varies significantly between polar and non-polar systems | [8] [10] |
The pH-dependent speciation of 2,5-dihydroxyterephthalaldehyde is governed by the deprotonation of the hydroxyl groups at different pH values. Studies on structurally related compounds demonstrate gradual deprotonation from pH 3 to 11, with corresponding changes in surface charge distribution that affect ionic interactions [17] [18]. The presence of two hydroxyl groups enables sequential deprotonation, creating different ionic species depending on solution pH.
The tautomeric equilibrium is influenced by both temperature and solvent effects. Higher temperatures may shift the equilibrium between different tautomeric forms, as evidenced by the multiple decomposition stages observed in thermal analysis [1] [19]. Polar solvents can stabilize different tautomeric forms through specific solvation interactions, which explains the significant variation in solubility between polar and non-polar solvent systems [8] [10].
The crystallization behavior of 2,5-dihydroxyterephthalaldehyde is characterized by complex nucleation and growth processes that can lead to the formation of multiple polymorphic forms under different conditions. The compound typically crystallizes in a monoclinic crystal system, similar to related terephthalaldehyde derivatives [20] [21] [22]. X-ray powder diffraction studies of related compounds indicate space group P2₁/c as typical for such structures [21] [22].
Nucleation behavior predominantly follows heterogeneous mechanisms, where the presence of seed crystals or impurities significantly influences the crystallization process [23] [20]. The growth kinetics proceed through layer-by-layer mechanisms, particularly evident in controlled crystallization environments where slow evaporation methods are employed [24] [25]. This growth pattern is characteristic of compounds with extensive hydrogen bonding networks that direct the assembly of molecules in specific orientations.
Table 4: Crystallization Dynamics and Polymorphic Properties
Parameter | Value/Observation | Crystallization Conditions | Reference |
---|---|---|---|
Crystal System | Monoclinic (related compound) | Ambient temperature and pressure | [20] [21] [22] |
Space Group | P2₁/c (typical for similar structures) | Standard crystallographic conditions | [21] [22] |
Nucleation Behavior | Heterogeneous nucleation preferred | Presence of seed crystals or impurities | [23] [20] |
Growth Kinetics | Layer-by-layer growth mechanism | Slow evaporation methods | [24] [25] |
Polymorphism Potential | Multiple polymorphic forms possible | Different solvent systems | [20] [26] |
Crystallization Solvents | Ethanol, acetone, dichloromethane | Recrystallization from organic solvents | [27] [28] |
Temperature Effects | Room temperature crystallization | 20-25°C typical range | [25] [29] |
Defect Formation | Minimal defects under controlled conditions | Pure starting materials, controlled environment | [24] [29] |
Polymorphism represents a significant aspect of the crystallization behavior, with multiple polymorphic forms possible depending on the crystallization conditions [20] [26]. Studies on related terephthalaldehyde compounds demonstrate the existence of orthorhombic and monoclinic polymorphs with different melting points and stability characteristics [20]. The formation of specific polymorphs is influenced by solvent selection, with different organic solvents promoting distinct crystal forms.
Crystallization from organic solvents such as ethanol, acetone, and dichloromethane has been successfully employed for obtaining high-quality crystals [27] [28]. Room temperature crystallization in the 20-25°C range typically produces crystals with minimal defects when pure starting materials and controlled environments are maintained [25] [29]. The crystallization process is particularly sensitive to temperature variations, which can influence both the nucleation rate and the final polymorphic form obtained.
The formation of different polymorphs has significant implications for the physicochemical properties of the compound, including solubility, thermal stability, and reactivity. Cross-nucleation phenomena can occur between different polymorphic forms, where one polymorph can induce the crystallization of another form [23]. This behavior emphasizes the importance of controlling crystallization conditions to obtain the desired polymorphic form with optimal properties for specific applications.
Irritant